tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate
Description
tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate is a cyclopropane-based compound featuring a tert-butyl carbamate group and a pyrimidin-2-ylsulfanyl methyl substituent. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, where carbamates serve as protecting groups for amines. Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (e.g., SHELX programs ) or graphical interfaces like ORTEP-3 for visualizing molecular geometry .
Propriétés
IUPAC Name |
tert-butyl N-[1-(pyrimidin-2-ylsulfanylmethyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-12(2,3)18-11(17)16-13(5-6-13)9-19-10-14-7-4-8-15-10/h4,7-8H,5-6,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWMEZNZHYROOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropylamine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-2-ylsulfanyl group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Applications De Recherche Scientifique
Pharmacological Potential
Research indicates that compounds similar to tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate may act as selective modulators of biological pathways. For instance, studies have explored the role of pyrimidine derivatives in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often implicated in cancer progression .
Case Study: CDK Inhibition
A study highlighted the efficacy of pyrimidine-based compounds in targeting CDK4, suggesting that modifications such as those present in tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate could enhance selectivity and potency against specific CDK isoforms .
Antimicrobial Activity
Pyrimidine derivatives have been investigated for their antimicrobial properties. The incorporation of sulfanyl groups has shown promise in enhancing activity against various bacterial strains. Research has demonstrated that modifications to the pyrimidine structure can lead to increased efficacy against resistant strains .
Case Study: Antimicrobial Testing
In vitro studies assessed the antimicrobial activity of related compounds, revealing that certain structural features significantly impact their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Antithrombotic Agents
The activation of P2Y receptors in platelets is a key factor in thrombus formation. Compounds like tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate may serve as selective antagonists for these receptors, providing a potential pathway for developing new antithrombotic therapies .
Case Study: Platelet Aggregation Inhibition
Research focused on the development of selective P2Y1 receptor antagonists demonstrated that structural modifications similar to those found in tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate could yield effective agents for preventing unwanted platelet aggregation.
Data Table: Summary of Research Findings
Mécanisme D'action
The mechanism of action of tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate involves its interaction with mGlu7 receptors. By binding to these receptors, the compound modulates their activity, which can influence various signaling pathways in the nervous system. This modulation can lead to changes in neurotransmitter release and neuronal excitability, making it a potential candidate for therapeutic applications in neurological disorders.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Group Analysis
The compound is compared to three analogues with cyclopropane cores and varied substituents, highlighting differences in reactivity, solubility, and applications.
Detailed Analysis
Target vs. Montelukast-related compound : Functional Groups: The target’s pyrimidin-2-ylsulfanyl group contrasts with the Montelukast analogue’s 7-chloroquinoline and carboxylic acid. The latter’s acidity (carboxylic acid) enhances aqueous solubility, whereas the target’s tert-butyl carbamate increases lipophilicity. Reactivity: The sulfide in the target may oxidize to sulfoxides/sulfones under mild conditions, while Montelukast’s sulfanyl groups are stabilized by adjacent bulky substituents.
Target vs. tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate : Functional Groups: The aminoethyl group in the analogue introduces a basic primary amine, enabling salt formation or conjugation reactions. The target’s pyrimidine sulfur offers weaker nucleophilicity but stronger aromatic interactions. Solubility: The amine in the analogue improves water solubility (via protonation), whereas the target’s tert-butyl group and pyrimidine may limit solubility in polar solvents. Applications: The analogue’s amine is useful in peptide coupling, while the target’s pyrimidine could serve as a bioisostere for adenine in drug design.
Research Findings and Implications
- Synthetic Utility : The tert-butyl carbamate group in both the target and ’s compound acts as a protective group for amines, critical in multi-step syntheses.
- Biological Activity: Pyrimidine-containing compounds (target) often exhibit kinase inhibitory activity, whereas quinoline derivatives ( ) target lipid mediators like leukotrienes.
- Stability : The cyclopropane ring in all compounds enhances metabolic stability but introduces synthetic challenges due to ring strain.
Activité Biologique
Overview
tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a cyclopropyl group, a pyrimidine ring, and a tert-butyl carbamate moiety. The structural formula can be represented as follows:
The biological activity of tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that the compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Inhibition of COX Enzymes
In vitro assays have demonstrated that similar pyrimidine derivatives exhibit significant inhibition of COX-1 and COX-2 activities. For instance, IC50 values for related compounds against COX-2 were reported at approximately 23.8 μM, indicating potential anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrimidine ring and the cyclopropyl moiety can significantly influence the biological activity of the compound. For example, substituents on the pyrimidine ring have been shown to enhance binding affinity and selectivity towards COX enzymes .
Anti-inflammatory Activity
A series of biological assays have been conducted to evaluate the anti-inflammatory potential of tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate:
| Compound | Target | IC50 (μM) |
|---|---|---|
| Compound A | COX-1 | 19.45 ± 0.07 |
| Compound B | COX-2 | 23.8 ± 0.20 |
| tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate | TBD | TBD |
The exact IC50 values for tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate are still under investigation, but preliminary results suggest it may possess comparable efficacy to established anti-inflammatory agents like celecoxib.
Study on Cyclopropyl Derivatives
A study focusing on various cyclopropyl-containing compounds found that those with similar structural features exhibited promising results in reducing inflammation in animal models. For instance, compounds were tested in carrageenan-induced paw edema models, revealing significant reductions in swelling compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
